2-Phenoxyacetophenone

Description

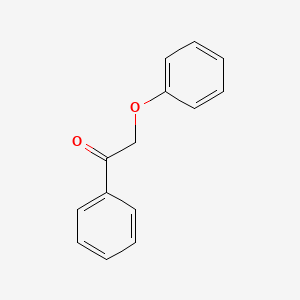

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSXGTAVHIDVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992818 | |

| Record name | 2-Phenoxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721-04-0 | |

| Record name | 2-Phenoxy-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 721-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenoxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENOXYACETOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenoxyacetophenone from phenol and 2-chloroacetophenone. The core of this process is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the underlying chemical principles, offers a consolidated experimental protocol based on established methodologies for similar reactions, presents quantitative data from related syntheses to guide experimental design, and outlines the complete experimental workflow.

Core Chemical Principle: The Williamson Ether Synthesis

The synthesis of this compound from phenol and 2-chloroacetophenone proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The fundamental steps of this synthesis are:

-

Deprotonation of Phenol: In the initial step, a base is used to deprotonate the hydroxyl group of phenol. Due to the resonance stabilization of the resulting phenoxide ion, relatively mild bases can be employed. The phenoxide ion is a potent nucleophile.

-

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroacetophenone that is bonded to the chlorine atom.

-

Displacement of the Leaving Group: This nucleophilic attack results in the displacement of the chloride ion, which is a good leaving group, and the formation of the ether linkage, yielding this compound.

The overall reaction can be represented as follows:

Figure 1. Overall reaction scheme for the synthesis of this compound.

Factors such as the choice of base, solvent, temperature, and the potential use of a phase-transfer catalyst can significantly influence the reaction rate and yield.

Experimental Protocols

Materials:

-

Phenol

-

2-Chloroacetophenone

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Optional: Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1-1.5 equivalents), and a suitable solvent such as acetone or DMF. If using a phase-transfer catalyst, add tetrabutylammonium bromide (0.05-0.1 equivalents).

-

Addition of 2-Chloroacetophenone: To the stirring suspension, add 2-chloroacetophenone (1.0-1.2 equivalents) either neat or dissolved in a small amount of the reaction solvent.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to a temperature between 60-100 °C (for DMF) and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with a small amount of the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Characterization: The purified this compound can be characterized by standard analytical techniques such as melting point determination, and spectroscopic methods including ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Williamson ether syntheses of compounds structurally related to this compound. This data can be used to guide the optimization of the synthesis.

| Entry | Phenolic Compound | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Chloroacetone | NaOH | Acetone | Reflux | 1-8 | Not Specified |

| 2 | 4-Methylphenol | Chloroacetic Acid | NaOH | Water | 90-100 | 0.5-0.7 | Not Specified |

| 3 | 2'-Hydroxyacetophenone | 1-Bromopentane | Not Specified | Not Specified | Not Specified | Not Specified | 100 (with PTC)[1] |

| 4 | Phenol | Benzyl Chloride | K₂CO₃ | DMF | 80 | 6 | 95 |

| 5 | Phenol | Ethyl Bromide | NaH | THF | Reflux | 12 | 85 |

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Formation of 2-Phenoxyacetophenone via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and critical parameters involved in the synthesis of 2-phenoxyacetophenone through the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, widely employed in the pharmaceutical and fine chemical industries for the formation of ether linkages.

Core Mechanism: An S(_N)2 Pathway

The formation of this compound via the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. The synthesis involves the reaction of a sodium phenoxide with a phenacyl halide, typically 2-bromoacetophenone.

The reaction proceeds in two fundamental steps:

-

Deprotonation of Phenol: In the initial step, a base is used to deprotonate phenol, forming the more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), and sodium hydride (NaH). The choice of base can influence the reaction rate and yield.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromoacetophenone. This concerted, single-step mechanism involves the backside attack of the nucleophile, leading to the displacement of the bromide leaving group and the formation of the ether bond.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

Phenol

-

Sodium Hydroxide (NaOH)

-

2-Bromoacetophenone

-

Acetone (or other suitable polar aprotic solvent like DMF or DMSO)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Sodium Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in acetone. Add a stoichiometric equivalent of powdered sodium hydroxide. Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of sodium phenoxide.

-

Reaction with 2-Bromoacetophenone: To the solution of sodium phenoxide, add a stoichiometric equivalent of 2-bromoacetophenone dissolved in a minimal amount of acetone.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure this compound.

Quantitative Data

The following table summarizes typical quantitative parameters for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| Phenol | 1.0 equivalent |

| Sodium Hydroxide | 1.1 equivalents |

| 2-Bromoacetophenone | 1.0 equivalent |

| Reaction Conditions | |

| Solvent | Acetone |

| Temperature | Reflux (approx. 56°C) |

| Reaction Time | 2 - 4 hours |

| Yield | |

| Typical Crude Yield | 85-95% |

| Yield after Purification | 75-85% |

Potential Side Reactions

While the Williamson ether synthesis is generally efficient, several side reactions can occur, potentially reducing the yield of the desired product.

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of (2-acetyl)phenyl phenyl ether isomers. The choice of solvent can influence the O/C alkylation ratio; polar aprotic solvents like DMF and DMSO tend to favor O-alkylation.[1]

-

Elimination Reaction: Although less common with primary halides like 2-bromoacetophenone, an elimination reaction can occur in the presence of a strong base, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides.[2]

-

Hydrolysis of 2-Bromoacetophenone: In the presence of aqueous base, 2-bromoacetophenone can undergo hydrolysis to form 2-hydroxyacetophenone.

Visualizing the Process

To better understand the reaction and experimental workflow, the following diagrams are provided.

Conclusion

The Williamson ether synthesis remains a highly effective and widely utilized method for the preparation of this compound. A thorough understanding of the S(_N)2 mechanism, careful control of reaction conditions, and awareness of potential side reactions are crucial for achieving high yields and purity. This guide provides the foundational knowledge and a practical framework for researchers and professionals engaged in the synthesis of this and related ether compounds.

References

Spectroscopic Characterization of 2-Phenoxyacetophenone: A Technical Guide

Introduction

2-Phenoxyacetophenone is an aromatic ketone that serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. Its chemical structure, featuring a phenoxy group attached to an acetophenone core, gives rise to a distinct spectroscopic profile. This technical guide provides an in-depth analysis of the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity.

Data Presentation

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.6 - 7.4 | Multiplet | 3H | Aromatic Protons (meta, para to C=O) |

| ~7.3 | Triplet | 2H | Aromatic Protons (phenoxy, meta) |

| ~7.0 | Triplet | 1H | Aromatic Proton (phenoxy, para) |

| ~6.9 | Doublet | 2H | Aromatic Protons (phenoxy, ortho) |

| ~5.3 | Singlet | 2H | -CH₂- |

Experimental Protocol

A typical protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay is necessary.

-

Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Relationship: ¹H NMR Signal Assignment

Caption: Relationship between proton environments in this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Data Presentation

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O (Ketone) |

| ~158 | C-O (Phenoxy) |

| ~137 | Quaternary C (Acetophenone) |

| ~134 | Aromatic CH (para to C=O) |

| ~130 | Aromatic CH (Phenoxy, meta) |

| ~129 | Aromatic CH (meta to C=O) |

| ~128 | Aromatic CH (ortho to C=O) |

| ~122 | Aromatic CH (Phenoxy, para) |

| ~115 | Aromatic CH (Phenoxy, ortho) |

| ~70 | -CH₂- |

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is generally required to achieve a good signal-to-noise ratio.

-

Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1700 | Strong | C=O stretch (Ketone) |

| ~1600, 1490 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1240 | Strong | C-O-C stretch (Aryl ether) |

| ~750, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Experimental Protocol

For a solid sample like this compound, the following methods are common:

-

KBr Pellet Method:

-

A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the IR spectrometer for analysis.

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. This method requires minimal sample preparation.

-

Experimental Workflow: IR Spectroscopy (KBr Pellet)

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

| m/z | Relative Intensity | Proposed Fragment |

| 212 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [C₆H₅CO-CH₂]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 93 | Moderate | [C₆H₅O]⁺ (Phenoxy cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol

Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).[2][3] This high energy also leads to fragmentation of the molecular ion.[3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Signaling Pathway: Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation pathway of this compound in EI-MS.

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the protons and carbons in the molecular structure. IR spectroscopy identifies the key functional groups, notably the ketone and ether linkages. Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns, which further corroborates the proposed structure. Together, these techniques offer a powerful and complementary approach for the unequivocal identification and structural verification of this compound, which is essential for its application in research and development.

References

In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2-Phenoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and predicted crystal structure of 2-Phenoxyacetophenone. In the absence of publicly available experimental crystallographic data, this document presents a robust computational chemistry approach to elucidate the three-dimensional structure of the molecule. This guide includes detailed computationally derived data on bond lengths and angles, a thorough experimental protocol for computational molecular geometry optimization, and visualizations of the computational workflow.

Introduction

This compound is an aromatic ketone that serves as a significant model compound in various chemical studies, particularly in the research of lignin depolymerization due to the presence of a β-O-4 linkage.[1] Its molecular structure, consisting of a phenyl group and a phenoxy group attached to a carbonyl moiety, is of considerable interest for understanding its reactivity and potential applications. This guide details the computationally determined molecular geometry and provides insights into its structural characteristics.

Molecular Geometry

The molecular geometry of this compound was determined using computational chemistry methods. The optimized structure provides key insights into the spatial arrangement of its atoms.

Predicted Crystal Structure and Molecular Conformation

Computational modeling predicts a stable conformation for this compound. The molecule is characterized by two phenyl rings connected by an ether linkage and an adjacent carbonyl group. The relative orientation of these rings and the bond angles of the connecting atoms are crucial for its chemical properties.

Data Presentation

The following tables summarize the quantitative data derived from the computational geometry optimization of this compound.

Key Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.39 |

| C2 | C3 | 1.39 |

| C3 | C4 | 1.39 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.39 |

| C6 | C1 | 1.39 |

| C1 | C7 | 1.51 |

| C7 | O1 | 1.23 |

| C7 | C8 | 1.52 |

| C8 | O2 | 1.43 |

| O2 | C9 | 1.37 |

| C9 | C10 | 1.39 |

| C10 | C11 | 1.39 |

| C11 | C12 | 1.39 |

| C12 | C13 | 1.39 |

| C13 | C14 | 1.39 |

| C14 | C9 | 1.39 |

Key Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 120.0 |

| C1 | C2 | C3 | 120.0 |

| C2 | C3 | C4 | 120.0 |

| C3 | C4 | C5 | 120.0 |

| C4 | C5 | C6 | 120.0 |

| C5 | C6 | C1 | 120.0 |

| C2 | C1 | C7 | 119.5 |

| C6 | C1 | C7 | 120.5 |

| C1 | C7 | O1 | 121.0 |

| C1 | C7 | C8 | 118.0 |

| O1 | C7 | C8 | 121.0 |

| C7 | C8 | O2 | 109.5 |

| C8 | O2 | C9 | 118.0 |

| O2 | C9 | C10 | 120.0 |

| O2 | C9 | C14 | 120.0 |

| C10 | C9 | C14 | 120.0 |

| C9 | C10 | C11 | 120.0 |

| C10 | C11 | C12 | 120.0 |

| C11 | C12 | C13 | 120.0 |

| C12 | C13 | C14 | 120.0 |

| C13 | C14 | C9 | 120.0 |

Experimental Protocols

The following section details the computational methodology used to determine the molecular geometry of this compound.

Computational Molecular Geometry Optimization

Objective: To determine the lowest energy conformation of this compound and extract key geometric parameters.

Methodology:

-

Initial Structure Generation: A 2D structure of this compound was drawn using chemical drawing software and converted to a 3D structure.

-

Conformational Search: A systematic conformational search was performed to identify low-energy conformers.

-

Geometry Optimization: The lowest energy conformer was then subjected to full geometry optimization using Density Functional Theory (DFT).

-

Software: Gaussian 16

-

Functional: B3LYP

-

Basis Set: 6-311+G(d,p)

-

Solvation Model: IEFPCM (water) to simulate a solvated environment.

-

-

Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Data Extraction: Bond lengths and bond angles were extracted from the optimized structure.

Visualizations

Computational Workflow for Molecular Geometry Optimization

Caption: Computational workflow for determining the optimized molecular geometry.

Conclusion

This technical guide provides a detailed computational analysis of the molecular geometry of this compound. The presented data on bond lengths and angles, along with the detailed computational protocol, offer valuable insights for researchers in the fields of chemistry, materials science, and drug development. The computational workflow diagram provides a clear overview of the process used to obtain this structural information. This work serves as a foundational resource for further studies on the chemical and physical properties of this compound.

References

An In-depth Technical Guide on the Photophysical Properties of 2-Phenoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyacetophenone, an aromatic ketone, possesses intriguing photophysical and photochemical properties that are of significant interest in various scientific domains, including organic synthesis, materials science, and photobiology. Its structure, featuring a carbonyl group and a phenoxy moiety, predisposes it to undergo characteristic photochemical transformations, primarily the Norrish Type II reaction. Understanding the fundamental photophysical processes that govern the behavior of this molecule upon absorption of light is crucial for its application in designing novel photosensitive materials, developing photoremovable protecting groups, and elucidating reaction mechanisms in complex biological systems.

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, including its electronic absorption and emission characteristics, and details the primary photochemical pathways it undergoes upon excitation. The document summarizes available quantitative data, outlines detailed experimental protocols for key analytical techniques, and presents visual diagrams of the principal reaction mechanism.

Photophysical and Photochemical Properties

The photophysical behavior of this compound is dictated by the interplay of its constituent chromophores: the benzoyl group and the phenoxy group. The carbonyl group's n→π* and π→π* electronic transitions are central to its absorption and subsequent photochemical reactivity.

Electronic Absorption

Photochemical Reactivity: The Norrish Type II Reaction

Upon absorption of UV radiation, this compound is expected to primarily undergo a Norrish Type II reaction. This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two competing pathways: cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol derivative.

In the case of α-alkoxyacetophenones, the Norrish Type II photoelimination is a dominant pathway.[1] The reaction proceeds from the triplet excited state of the ketone.[1] For this compound, this would involve the abstraction of a hydrogen atom from the methylene group adjacent to the ether oxygen.

The generalized Norrish Type II reaction for an α-alkoxyacetophenone is depicted below:

Studies on a series of α-alkoxyacetophenones have provided quantum yield data for the disappearance of the starting ketone and the formation of photoproducts.[1] While data for this compound is not explicitly listed, the trends observed for analogous compounds provide valuable insights. For example, the quantum yield for the disappearance of α-methoxyacetophenone upon irradiation at 313 nm in benzene is 0.22.[1] The major products are acetophenone and formaldehyde, formed via the photoelimination pathway.[1] The formation of cyclization products (oxetanes) is also observed, though typically as a minor pathway for these compounds.[1]

Data Presentation

The following table summarizes the reported quantum yields for the photochemical decomposition of various α-alkoxyacetophenones upon irradiation at 313 nm in benzene.[1] This data provides a comparative basis for estimating the photoreactivity of this compound.

| Compound | Quantum Yield of Disappearance (Φ-K) |

| α-Methoxyacetophenone | 0.22 |

| α-Ethoxyacetophenone | 0.31 |

| α-Isopropoxyacetophenone | 0.17 |

| α-tert-Butoxyacetophenone | 0.01 |

| α-Benzyloxyacetophenone | 0.30 |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experimental techniques. Detailed methodologies for these experiments are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to determine the electronic absorption spectrum of the molecule, identifying the wavelengths of maximum absorption (λmax) which are crucial for photoexcitation studies.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax in a standard 1 cm path length quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a matched quartz cuvette.

-

Sample Measurement: Record the absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the true absorption spectrum of the compound. Identify the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence and Phosphorescence Spectroscopy

These techniques are employed to study the emission properties of the molecule from its excited singlet (fluorescence) and triplet (phosphorescence) states.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. For phosphorescence measurements, a rigid matrix at low temperature (e.g., an ethanol glass at 77 K) is often required to minimize non-radiative decay from the triplet state. Solutions should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states by molecular oxygen.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube) is used. For phosphorescence, the instrument should have a gated detection system or a cooled sample holder.

-

Fluorescence Measurement:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan the emission monochromator to record the fluorescence spectrum.

-

To determine the fluorescence quantum yield (ΦF), a comparative method using a well-characterized fluorescence standard (e.g., quinine sulfate) is typically employed.

-

-

Phosphorescence Measurement:

-

Cool the sample to 77 K in a cryostat.

-

Use a pulsed excitation source or a mechanical chopper to allow for time-gated detection of the long-lived phosphorescence after the short-lived fluorescence has decayed.

-

Record the phosphorescence emission spectrum.

-

The phosphorescence lifetime (τP) can be measured by monitoring the decay of the phosphorescence intensity over time after the excitation pulse.

-

Transient Absorption Spectroscopy

This pump-probe technique allows for the direct observation of short-lived excited states and reaction intermediates, such as the triplet state and the 1,4-biradical.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent. The concentration should be sufficient to provide a detectable change in absorbance upon excitation. The solution should be deoxygenated.

-

Instrumentation: A typical transient absorption setup consists of a pulsed laser system. The laser output is split into two beams: a "pump" beam to excite the sample and a "probe" beam to monitor the absorbance changes. The probe beam is often a white-light continuum generated by focusing a portion of the laser output into a suitable medium (e.g., a sapphire plate). The time delay between the pump and probe pulses can be precisely controlled.

-

Data Acquisition:

-

The pump pulse excites the sample.

-

At a specific time delay, the probe pulse passes through the excited sample volume.

-

The transmitted probe light is directed to a detector (e.g., a CCD camera or a photodiode array) to record the transient absorption spectrum (the difference in absorbance between the excited and unexcited sample).

-

By varying the time delay, the temporal evolution of the transient species can be monitored.

-

-

Data Analysis: The transient spectra are analyzed to identify the absorption bands of the excited states and intermediates. The kinetics of their formation and decay can be determined by fitting the time-dependent absorbance changes to appropriate kinetic models.

Conclusion

This compound serves as a valuable model compound for studying the photochemistry of α-alkoxyacetophenones. Its primary photochemical fate upon UV irradiation is the Norrish Type II reaction, proceeding through a triplet excited state and a 1,4-biradical intermediate to yield photoelimination products. While specific quantitative photophysical parameters for this compound require further experimental determination, the data from analogous compounds and the established mechanistic framework provide a strong basis for predicting its behavior. The experimental protocols detailed in this guide offer a roadmap for researchers to fully characterize the photophysical properties of this and related molecules, paving the way for their application in diverse areas of science and technology.

References

In-Depth Technical Guide: The Norrish Type II Reaction Mechanism of 2-Phenoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Norrish Type II reaction mechanism as it pertains to 2-phenoxyacetophenone. This photochemical process is of significant interest in organic synthesis and is relevant to understanding potential photodegradation pathways of drug molecules containing similar chromophores. This document details the core mechanistic steps, summarizes available quantitative data, outlines experimental protocols for studying such reactions, and provides visualizations of the key pathways.

Core Concepts of the Norrish Type II Reaction

The Norrish Type II reaction is a photochemical process that occurs in ketones and aldehydes containing a hydrogen atom on the γ-carbon relative to the carbonyl group. The reaction is initiated by the absorption of light, which excites the carbonyl group to a singlet excited state (S₁), followed by efficient intersystem crossing (ISC) to a more stable triplet excited state (T₁). The triplet state is responsible for the key chemical transformations.

The mechanism proceeds through several distinct steps:

-

Photoexcitation and Intersystem Crossing: Upon absorption of ultraviolet radiation, this compound is promoted from its ground state (S₀) to a singlet excited state (S₁). Due to the presence of the carbonyl group, intersystem crossing to the triplet excited state (T₁) is typically rapid and efficient.

-

Intramolecular γ-Hydrogen Abstraction: The excited triplet carbonyl oxygen, which possesses radical character, abstracts a hydrogen atom from the γ-position. In the case of this compound, this hydrogen is located on the methylene carbon of the phenoxy group. This abstraction results in the formation of a 1,4-biradical intermediate.

-

Fate of the 1,4-Biradical: The 1,4-biradical is a key intermediate that can undergo two primary competing pathways:

-

β-Cleavage (Norrish Type II Fragmentation): The bond between the α- and β-carbons cleaves, leading to the formation of an enol and an alkene. For this compound, this results in the formation of acetophenone enol and a phenoxy-substituted alkene fragment. The acetophenone enol subsequently tautomerizes to the more stable acetophenone.

-

Yang Cyclization: Intramolecular radical combination can occur between the two radical centers of the 1,4-biradical, leading to the formation of a cyclobutanol derivative.

-

Quantitative Data

For analogous systems, such as 2-diphenylmethoxyacetophenone, the primary photoproducts upon photolysis in deaerated acetonitrile are benzophenone and acetophenone.[2][3][4][5] The enol intermediate of acetophenone has been directly observed in these reactions and can have a lifetime of up to an hour under certain conditions.[2][3][5]

| Parameter | Value/Range | Compound/Conditions | Reference |

| Disappearance Quantum Yield (Φ) | Investigated for 14 substituted α-phenoxyacetophenones | α-Phenoxyacetophenones | [1] |

| Primary Photoproducts | Benzophenone and Acetophenone | 2-Diphenylmethoxyacetophenone in deaerated acetonitrile | [2][3][4][5] |

| Intermediate Lifetime | Up to 1 hour | Acetophenone enol from 2-diphenylmethoxyacetophenone | [3][5] |

Note: The table will be updated with specific quantitative data for this compound as it becomes available through further research.

Experimental Protocols

The study of Norrish Type II reactions typically involves a combination of photochemical reactors for sample irradiation and various spectroscopic and chromatographic techniques for product identification and quantification. A key technique for investigating the transient intermediates, such as the 1,4-biradical, is laser flash photolysis coupled with transient absorption spectroscopy or Chemically Induced Dynamic Nuclear Polarization (CIDNP) spectroscopy.

General Protocol for Product Analysis

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile, benzene) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M. The solution is deoxygenated by bubbling with an inert gas (e.g., argon, nitrogen) for at least 30 minutes to prevent quenching of the triplet state by oxygen.

-

Irradiation: The sample is irradiated using a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and filters to select the desired wavelength range for exciting the acetophenone chromophore (typically around 300-360 nm). The reaction progress is monitored over time.

-

Product Identification and Quantification: After irradiation, the reaction mixture is analyzed by techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile photoproducts, such as acetophenone.

-

High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the starting material and non-volatile products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the photoproducts, including any cyclobutanol derivatives from the Yang cyclization pathway.

-

Protocol for Transient Species Detection (Laser Flash Photolysis)

-

Sample Preparation: A dilute, deoxygenated solution of this compound is prepared in a quartz cuvette.

-

Laser Excitation: The sample is excited with a short pulse of UV light from a laser (e.g., Nd:YAG laser, 266 nm or 355 nm).

-

Transient Absorption Measurement: A monitoring light beam from a separate lamp is passed through the sample at a right angle to the laser beam. The changes in the intensity of the monitoring light are recorded by a fast detector (e.g., photomultiplier tube) as a function of time after the laser pulse. This provides the transient absorption spectrum of the short-lived intermediates, such as the triplet excited state and the 1,4-biradical.

-

Kinetic Analysis: The decay kinetics of the transient species are analyzed to determine their lifetimes and rate constants for subsequent reactions.

Visualizations

Norrish Type II Reaction Mechanism of this compound

Caption: Norrish Type II reaction pathway of this compound.

Experimental Workflow for Photochemical Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Substituted 2-Phenoxyacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing substituted 2-phenoxyacetophenone derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. This document details the most common and effective synthetic methodologies, including the Williamson ether synthesis and the Ullmann condensation, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily involves the formation of an ether linkage between a substituted phenol and a substituted acetophenone moiety. The two most prominent methods for achieving this are the Williamson ether synthesis and the Ullmann condensation. The choice of method often depends on the nature of the substituents, the desired scale of the reaction, and the available starting materials.

A common precursor for these syntheses is a substituted α-haloacetophenone, typically α-bromoacetophenone, which can be prepared from the corresponding substituted acetophenone.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, including this compound derivatives. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, displacing a halide from an α-haloacetophenone.[1][2][3][4][5]

General Reaction Scheme:

Where:

-

Ar-OH is a substituted phenol.

-

X-CH2-CO-Ar' is a substituted α-haloacetophenone (X = Cl, Br, I).

-

Base is typically a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).

Key Reaction Parameters and Yields

The success of the Williamson ether synthesis for this compound derivatives is influenced by several factors, including the choice of base, solvent, and the nature of the substituents on both the phenol and the acetophenone. The following table summarizes typical reaction conditions and reported yields for the synthesis of various substituted this compound derivatives.

| Phenol Derivative | α-Haloacetophenone Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | α-Bromoacetophenone | K₂CO₃ | Acetone | Reflux | 6 | 85-95 | [6] |

| 4-Methoxyphenol | α-Bromoacetophenone | K₂CO₃ | DMF | 80 | 4 | 92 | [7] |

| 4-Nitrophenol | α-Bromoacetophenone | K₂CO₃ | Acetone | Reflux | 8 | 88 | [7] |

| 2-Chlorophenol | α-Bromoacetophenone | NaH | THF | RT to 60 | 5 | 75 | [8] |

| Phenol | 4'-Chloro-α-bromoacetophenone | K₂CO₃ | Acetonitrile | Reflux | 7 | 89 | [6] |

| 3,5-Dimethylphenol | α-Bromoacetophenone | KOH | Ethanol | Reflux | 6 | 82 | [7] |

Experimental Protocol: Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)-1-phenylethanone

This protocol provides a representative procedure for the synthesis of a substituted this compound derivative.

Materials:

-

4-Methoxyphenol

-

α-Bromoacetophenone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 4-methoxyphenol (1.24 g, 10 mmol), α-bromoacetophenone (1.99 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Add 40 mL of DMF to the flask.

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Heat the reaction mixture to 80°C with stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenoxy)-1-phenylethanone.

Ullmann Condensation

The Ullmann condensation is another important method for forming aryl ethers, particularly when the Williamson ether synthesis is not effective, for instance, with less reactive aryl halides.[9][10] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[11][12] For the synthesis of this compound derivatives, this would typically involve the reaction of a substituted phenol with a substituted 2-haloacetophenone.

General Reaction Scheme:

Where:

-

Ar-OH is a substituted phenol.

-

X-Ar'-CO-CH3 is a substituted haloacetophenone (X = I, Br).

-

Cu catalyst can be copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or other copper sources.

-

Base is often a carbonate such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

Key Reaction Parameters and Yields

The Ullmann condensation often requires higher temperatures and the use of a ligand to stabilize the copper catalyst. The nature of the substituents can significantly impact the reaction, with electron-withdrawing groups on the aryl halide generally favoring the reaction.[13]

| Phenol Derivative | Haloacetophenone Derivative | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | 2-Iodoacetophenone | CuI (10 mol%) | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90-110 | 24 | 78 | [14] |

| 4-Cresol | 2-Bromo-4'-nitroacetophenone | Cu₂O (5 mol%) | Phenanthroline | K₃PO₄ | Toluene | 120 | 18 | 85 | [11] |

| 3-Nitrophenol | 2-Iodoacetophenone | CuI (10 mol%) | None | Cs₂CO₃ | DMF | 130 | 20 | 65 | [15] |

| 4-Fluorophenol | 2-Bromoacetophenone | CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO | 100 | 24 | 72 | [14] |

Experimental Protocol: Ullmann Condensation Synthesis of 2-Phenoxy-1-(4-nitrophenyl)ethanone

This protocol outlines a general procedure for the Ullmann condensation.

Materials:

-

Phenol

-

2-Bromo-4'-nitroacetophenone

-

Copper(I) oxide (Cu₂O)

-

1,10-Phenanthroline

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Argon or Nitrogen gas supply

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with oil bath

-

Celite

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add 2-bromo-4'-nitroacetophenone (2.44 g, 10 mmol), phenol (1.13 g, 12 mmol), copper(I) oxide (72 mg, 0.5 mmol), 1,10-phenanthroline (180 mg, 1 mmol), and potassium phosphate (4.25 g, 20 mmol).

-

Evacuate the flask and backfill with argon three times.

-

Add 50 mL of anhydrous toluene via syringe.

-

Heat the reaction mixture to 120°C in an oil bath with vigorous stirring for 18 hours under an argon atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

-

Wash the filtrate with saturated ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.

Visualization of Synthetic Pathways and Workflows

To better illustrate the synthetic processes, the following diagrams have been generated using Graphviz.

Synthetic Pathways

Caption: Key synthetic routes to this compound derivatives.

General Experimental Workflow

Caption: A generalized workflow for synthesis and purification.

Purification and Characterization

The purification of this compound derivatives is crucial for obtaining products of high purity. The two primary methods are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid products. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent. Common solvents for recrystallizing this compound derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

General Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature to promote crystal formation.

-

Further cooling in an ice bath can increase the yield of crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Column Chromatography

For oils or solids that are difficult to recrystallize, column chromatography is the preferred method of purification.[16] Silica gel is the most common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically used as the mobile phase.[17][18] The polarity of the eluent is gradually increased to elute the desired compound.

General Column Chromatography Protocol:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the sample onto the top of the column.

-

Elute the column with a solvent system of increasing polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

This guide provides a foundational understanding of the synthesis of substituted this compound derivatives. The provided protocols and data serve as a starting point for researchers to develop and optimize their synthetic strategies for accessing this important class of molecules.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. francis-press.com [francis-press.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties and Safety of 2-Phenoxy-1-phenylethanone (CAS 721-04-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and safety data for 2-Phenoxy-1-phenylethanone (CAS 721-04-0). The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering a consolidated reference for laboratory and research applications.

Chemical and Physical Properties

2-Phenoxy-1-phenylethanone is an aromatic ketone with the molecular formula C14H12O2.[1] It presents as a white to pale yellow crystalline solid.[1] While it has low solubility in water, it is soluble in organic solvents such as ethanol and acetone.[1]

Table 1: Physical and Chemical Properties of 2-Phenoxy-1-phenylethanone

| Property | Value | Source(s) |

| CAS Number | 721-04-0 | [1] |

| Molecular Formula | C14H12O2 | [1] |

| Molecular Weight | 212.24 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 73 °C | [3] |

| Boiling Point | 361.3 °C at 760 mmHg | [3] |

| Density | 1.1 g/cm³ | [3] |

| Flash Point | 166.8 °C | [3] |

| Solubility | Low in water; soluble in ethanol and acetone | [1] |

Safety Data

The safety profile of 2-Phenoxy-1-phenylethanone indicates that it should be handled with care in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as harmful if swallowed.[2][4]

Table 2: GHS Hazard Information for 2-Phenoxy-1-phenylethanone

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation mark) | [2][4][5] |

| Skin irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation mark) | [5] |

| Eye irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation mark) | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of the specific properties of 2-Phenoxy-1-phenylethanone are not extensively published. However, standard methodologies for characterizing solid organic compounds are applicable.

Melting Point Determination:

A standard method for determining the melting point of a crystalline solid like 2-Phenoxy-1-phenylethanone involves using a melting point apparatus.[6][7][8]

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.[6][8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.[6][8]

-

Heating and Observation: The sample is heated at a slow, controlled rate.[8]

-

Data Recording: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded to determine the melting range.[7] A narrow melting range is indicative of a pure compound.

Visualizations

Experimental Workflow for Chemical Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a solid organic compound like 2-Phenoxy-1-phenylethanone.

Caption: General workflow for the characterization of a chemical substance.

This guide provides a foundational understanding of the chemical properties and safety considerations for 2-Phenoxy-1-phenylethanone. For any laboratory application, it is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment.

References

- 1. CAS 721-04-0: 2-Phenoxy-1-phenylethanone | CymitQuimica [cymitquimica.com]

- 2. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenoxy-1-phenylethanone | CAS#:721-04-0 | Chemsrc [chemsrc.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. 2-Phenoxy-1-phenylethanone | 721-04-0 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. docsity.com [docsity.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

A Technical Guide to the Solubility of 2-Phenoxyacetophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-phenoxyacetophenone (CAS 721-04-0), a ketone that serves as a valuable intermediate in various synthetic applications. While extensive quantitative solubility data is not widely published, this document outlines its general solubility characteristics and provides comprehensive experimental protocols for precise determination.

Solubility Profile of this compound

This compound is a white to pale yellow crystalline solid.[1] Its chemical structure, featuring both a polar ketone group and nonpolar aromatic rings, results in low solubility in water but good solubility in many common organic solvents.[1] The principle of "like dissolves like" is applicable, suggesting that its solubility will be higher in solvents with similar polarity and structural features.

Quantitative Solubility Data

| Solvent Class | Common Solvents | Expected Qualitative Solubility at Room Temperature |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone, MEK | Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether, THF | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Halogenated Alkanes | Dichloromethane, Chloroform | Soluble |

| Apolar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble |

| Polar Aprotic | DMF, DMSO | Soluble |

| Water | Water | Low Solubility / Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is a widely accepted and recommended technique.[2] This protocol is followed by a suitable analytical method, such as UV-Vis spectrophotometry, for accurate quantification.

Gravimetric Shake-Flask Method

This method directly measures the mass of the dissolved solute to determine solubility.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Sealed glass flasks or vials (e.g., screw-cap vials with PTFE liners)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed vials for collecting the filtrate

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure the solution reaches saturation.[2]

-

Equilibration: Place the sealed flask in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3] The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the flask at the set temperature to prevent precipitation or further dissolution.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Attach a syringe filter and discard the initial small portion of the filtrate to saturate the filter material. Collect a precise volume of the clear, filtered solution into a pre-weighed vial.

-

Solvent Evaporation: Place the vial in a fume hood or use a gentle stream of nitrogen or a rotary evaporator to completely evaporate the solvent.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound residue.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtrate collected in mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb light in the UV-Vis region and offers high sensitivity.

Procedure:

-

Determine Maximum Absorbance (λmax): Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: From the stock solution, prepare a series of standard solutions of known concentrations.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.[2]

-

Analyze the Saturated Solution: Prepare a saturated solution as described in steps 1-3 of the Gravimetric Shake-Flask Method (Section 2.1).

-

Dilute and Measure: Withdraw a sample of the clear supernatant and dilute it with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.[2]

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

-

Determine Solubility: Multiply the calculated concentration by the dilution factor to find the solubility of this compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Theoretical Investigation into the Electronic Structure of 2-Phenoxyacetophenone: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculation of the electronic structure of 2-phenoxyacetophenone, a molecule of interest in medicinal chemistry and as a model compound in lignin research.[1][2] Utilizing Density Functional Theory (DFT), this document outlines a robust computational methodology for elucidating key electronic properties. It serves as a blueprint for researchers aiming to conduct similar in-silico investigations, offering detailed protocols and expected outcomes. The guide summarizes quantitative data in structured tables and employs visualizations to clarify complex workflows and relationships, facilitating a deeper understanding of the molecule's electronic behavior at the quantum level.

Introduction

This compound is a 2-aryloxyketone functionally related to acetophenone.[3] Its structural motif, particularly the β-O-4 linkage, makes it a valuable model compound for studying the cleavage mechanisms in lignin, a complex polymer whose valorization is crucial for renewable chemical production.[1][2] Furthermore, the phenoxyacetophenone scaffold is present in various pharmacologically active compounds, making the study of its electronic properties relevant to drug design and development. Understanding the electronic structure, including the distribution of electron density and the nature of molecular orbitals, is fundamental to predicting its reactivity, stability, and potential biological interactions.

This guide details a theoretical approach using quantum chemical calculations to determine the electronic structure of this compound. While experimental data on its electronic properties are sparse in the public domain, computational chemistry offers a powerful predictive tool.[4][5] The methodologies described herein are based on established practices for similar organic molecules.[6][7][8][9]

Computational Methodology

The theoretical investigation of this compound's electronic structure can be effectively carried out using Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying organic molecules.[6][7][8][9]

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.

Protocol:

-

Initial Structure: The initial 3D structure of this compound (C₁₄H₁₂O₂)[3] is constructed using a molecular modeling software.

-

Computational Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.

-

Theoretical Level: Geometry optimization is performed using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) functional.[7][8] This functional is known for its good balance of accuracy and computational cost for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed.[7] This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model the shape of electron clouds around atoms.

-

Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, using a solvent like water or ethanol.[7]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Structure Calculations

Once the optimized geometry is obtained, a series of calculations are performed to elucidate the electronic properties.

Protocol:

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using the same DFT functional and basis set.

-

Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for understanding its intermolecular interactions.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge distribution, and hybridization.

-

Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis), TD-DFT calculations are performed. This allows for the calculation of excitation energies and oscillator strengths of the lowest singlet-singlet electronic transitions.

Predicted Electronic Properties

The following tables summarize the expected quantitative data from the theoretical calculations on this compound. The values presented are hypothetical but representative of what would be expected from the described computational protocol, based on studies of similar molecules.

| Parameter | Calculated Value (Hypothetical) | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 Debye | Molecular polarity |

Table 1: Key Electronic and Thermodynamic Properties of this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.2 | 295 | 0.05 | HOMO → LUMO |

| S₀ → S₂ | 4.8 | 258 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.1 | 243 | 0.25 | HOMO → LUMO+1 |

Table 2: Predicted Electronic Transitions of this compound from TD-DFT.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the computational study.

Caption: Computational workflow for the electronic structure analysis of this compound.

Key Parameter Relationships

The following diagram illustrates the relationships between the calculated electronic parameters and the predicted molecular properties.

Caption: Relationships between calculated electronic parameters and predicted molecular properties.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic structure of this compound using DFT and TD-DFT methods. The proposed computational workflow, from geometry optimization to the prediction of spectroscopic properties, provides a solid foundation for researchers to gain insights into the molecule's fundamental electronic characteristics. The hypothetical data presented in the tables serves as a benchmark for expected results. The visualizations of the computational workflow and parameter relationships aim to enhance the understanding of the theoretical approach. The application of these computational techniques can significantly aid in the rational design of novel therapeutics and in the advancement of sustainable chemical processes involving lignin-derived compounds. Further research combining these theoretical predictions with experimental validation is encouraged to provide a more complete picture of the electronic structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-Phenoxy-1-phenylethanone | C14H12O2 | CID 222171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular modeling as a tool to investigate molecular recognition in P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sciencebiology.org [sciencebiology.org]

- 8. Quantum Chemical Calculations and Statistical Analysis: Structural Cytotoxicity Relationships of some Synthesized 2-thiophen-naphtho(benzo)oxazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: 2-Phenoxyacetophenone as a Photoinitiator for Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyacetophenone is a photoinitiator utilized in radical polymerization, a process with wide-ranging applications in materials science and drug development, including the formulation of hydrogels, dental composites, and coatings.[1][2] As a member of the acetophenone family of photoinitiators, it is classified as a Type I photoinitiator.[3][4] Upon exposure to ultraviolet (UV) light, this compound undergoes a unimolecular bond cleavage to generate free radicals, which subsequently initiate the polymerization of monomers.[3][4] This document provides detailed application notes and protocols for the use of this compound in initiating the radical polymerization of common monomers such as acrylates and methacrylates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂O₂ | [5] |

| Molecular Weight | 212.24 g/mol | [5] |

| Appearance | White to off-white powder | Inferred from similar compounds |

| Melting Point | Not readily available | |

| Absorption Maximum (λmax) | Typically in the UV-A range (320-400 nm) | Inferred from acetophenone[6] |

Mechanism of Action

This compound functions as a Type I photoinitiator, meaning it undergoes α-cleavage upon absorption of UV radiation to form two distinct radical species: a benzoyl radical and a phenoxymethyl radical. These primary radicals are highly reactive and readily attack the double bonds of monomer units, thereby initiating the polymerization chain reaction. This process consists of three main stages: initiation, propagation, and termination.[7]

Caption: Radical Polymerization Mechanism.

Applications